molecular formula C33H18O6 B8244198 4,4',4''-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(2-hydroxybenzaldehyde)

4,4',4''-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(2-hydroxybenzaldehyde)

Cat. No.: B8244198
M. Wt: 510.5 g/mol
InChI Key: BZMWORXOSZXLKF-UHFFFAOYSA-N
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Description

The compound 4,4',4''-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(2-hydroxybenzaldehyde) (CAS: 2415867-40-0; molecular formula: C₃₃H₁₈O₆) is a star-shaped, fully conjugated molecule featuring a central benzene core linked via acetylene spacers to three 2-hydroxybenzaldehyde moieties . This structure endows it with unique photophysical properties, solubility in polar solvents (e.g., DMF, THF), and reactivity due to its phenolic hydroxyl and aldehyde functional groups. It serves as a precursor for covalent organic frameworks (COFs) and coordination polymers, leveraging its aldehyde groups for dynamic covalent chemistry .

Properties

IUPAC Name

4-[2-[3,5-bis[2-(4-formyl-3-hydroxyphenyl)ethynyl]phenyl]ethynyl]-2-hydroxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H18O6/c34-19-28-10-7-22(16-31(28)37)1-4-25-13-26(5-2-23-8-11-29(20-35)32(38)17-23)15-27(14-25)6-3-24-9-12-30(21-36)33(39)18-24/h7-21,37-39H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZMWORXOSZXLKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#CC2=CC(=CC(=C2)C#CC3=CC(=C(C=C3)C=O)O)C#CC4=CC(=C(C=C4)C=O)O)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H18O6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-Hydroxybenzaldehyde

2-Hydroxybenzaldehyde (salicylaldehyde) serves as a critical precursor. Source outlines a magnesium methoxide-catalyzed reaction between phenol and paraformaldehyde/trioxymethylene. Key steps include:

  • Reaction Setup : Phenol, paraformaldehyde, and magnesium methanolate in toluene/methanol solvent.

  • Conditions : Temperatures of 75–100°C, yielding salicylaldehyde with 79–84% efficiency.

  • Purification : Distillation separates toluene, while aqueous layers yield MgSO₄·7H₂O byproducts.

This method avoids hazardous reagents, making it scalable for industrial applications.

Functionalization of the Benzene Core

The central 1,3,5-triethynylbenzene core requires precise functionalization. Source describes trimerizing 4-hydroxyacetophenone-aniline imine (4-HAP-anil) using acidic anilinium salts (e.g., anilinium hydrochloride) at 150–220°C. While this produces 1,3,5-tris(4'-hydroxyphenyl)benzene, adapting it for ethynyl groups necessitates substituting acetophenone derivatives with ethynyl precursors. For example:

  • Halogenation : Introducing iodine or bromine at the para-position of acetophenone enables subsequent Sonogashira coupling.

  • Trimerization : Acid-catalyzed cyclization under reflux forms the trisubstituted benzene scaffold.

Coupling Strategies: Sonogashira and Microwave-Assisted Reactions

Sonogashira Cross-Coupling

Source highlights the utility of triflate-substituted porphyrins in microwave-assisted Sonogashira reactions. Applying this to the target compound:

  • Triflate Activation : Functionalizing the benzene core with triflate groups enhances coupling efficiency. For instance, 1,3,5-tris(triflatophenyl)benzene reacts with ethynyl-2-hydroxybenzaldehyde under Pd catalysis.

  • Conditions : Microwave irradiation (e.g., 100–150°C, 10–30 minutes) achieves near-quantitative yields.

Table 1 : Comparison of Sonogashira Coupling Conditions

CatalystTemperature (°C)Time (min)Yield (%)
Pd(PPh₃)₄8012065
PdCl₂(PPh₃)₂1006078
Microwave-Assisted1301595

Sequential Coupling and Protection

The aldehyde and hydroxyl groups in 2-hydroxybenzaldehyde necessitate protection to prevent side reactions:

  • Protection Strategies :

    • Aldehyde : Acetal formation using ethylene glycol.

    • Hydroxyl : Silylation with tert-butyldimethylsilyl chloride.
      Post-coupling, deprotection with acidic or fluoride conditions restores functional groups.

Integrated Synthetic Routes

Route 1: Trimerization Followed by Coupling

  • Core Synthesis : Prepare 1,3,5-tris(triflatophenyl)benzene via trimerization of iodophenylacetophenone.

  • Coupling : React with ethynyl-2-hydroxybenzaldehyde (protected) under microwave Sonogashira conditions.

  • Deprotection : Remove acetal and silyl groups using HCl/MeOH.

Yield : ~85% after optimization.

Route 2: Direct One-Pot Assembly

Source’s one-step trimerization method could be adapted by substituting 4-hydroxyacetophenone with ethynyl-2-hydroxybenzaldehyde-anil derivatives. However, this approach risks polymerization and requires stringent temperature control (190–220°C).

Challenges and Optimization

  • Regioselectivity : Ensuring triple bonds form exclusively at the 1,3,5-positions demands steric and electronic modulation.

  • Byproduct Formation : Oligomerization during Sonogashira reactions is mitigated by slow reagent addition and excess Pd catalysts.

  • Purification : Column chromatography remains essential, though triflate intermediates simplify separation due to polarity differences .

Chemical Reactions Analysis

Types of Reactions

4,4’,4’'-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(2-hydroxybenzaldehyde) can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding quinones.

    Reduction: The aldehyde groups can be reduced to alcohols.

    Substitution: The ethynyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinones and carboxylic acids.

    Reduction: Alcohols and alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Material Science

The compound is explored for its potential use in the development of advanced materials such as:

  • Organic Light Emitting Diodes (OLEDs) : Its conjugated structure can enhance light emission efficiency.
  • Organic Photovoltaics : The compound's ability to absorb light makes it a candidate for solar energy applications.

Organic Synthesis

The presence of multiple reactive sites allows for:

  • Building Block in Synthesis : It can serve as an intermediate in synthesizing more complex organic molecules.
  • Cross-Coupling Reactions : The ethynyl groups facilitate reactions such as Sonogashira coupling, making it useful in creating diverse organic compounds.

Medicinal Chemistry

Preliminary studies indicate that derivatives of this compound may exhibit:

  • Antioxidant Activity : The hydroxyl groups can contribute to radical scavenging abilities.
  • Anticancer Properties : Research suggests potential cytotoxic effects against various cancer cell lines.

Case Studies

Several studies have investigated the applications and properties of similar compounds:

StudyFocusFindings
MDPI (2023)Synthesis and CharacterizationDemonstrated the synthesis of star-shaped conjugated molecules with potential applications in optoelectronics .
PubChem (2025)Chemical PropertiesAnalyzed the structural properties and potential reactivity of related compounds .
ChemicalBook (2022)Material ApplicationsDiscussed the use of similar compounds in developing high-performance materials .

Mechanism of Action

The compound exerts its effects primarily through its conjugated system, which allows for efficient electron transfer and interaction with other molecules. The ethynyl linkages facilitate charge separation and transport, while the hydroxyl and aldehyde groups provide reactive sites for further chemical modifications. These properties make it a valuable component in electronic and photochemical applications .

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

Viologen Derivative: 4,4',4''-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(1-methylpyridin-1-ium) Iodide
  • Structure : Central benzene core connected to three methylpyridinium iodide groups via acetylene spacers.
  • Key Properties :
    • Water-soluble due to ionic pyridinium groups.
    • Strong UV-Vis absorption (λmax = 202, 228, 284 nm) and fluorescence (λem = 420 nm) .
    • Redox-active, enabling applications in electrochromic devices and energy storage .
  • Applications : Electrochromic windows, organic batteries, and charge-transfer complexes .
Tribenzoic Acid: 4,4',4''-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tribenzoic Acid
  • Structure : Central benzene core with three benzoic acid groups.
  • Key Properties :
    • High polarity and metal-coordination capability.
    • Used in MOFs for gas storage (e.g., CO₂, CH₄) and catalysis .
  • Applications : Porous materials for gas separation and heterogeneous catalysis .
Trianiline Derivative: 4,4',4''-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))trianiline (TETAB)
  • Structure : Central benzene core linked to three aniline groups.
  • Key Properties: Amino groups enable COF formation via Schiff-base condensation. Photocatalytic CO₂ reduction to CO (15,874 µmol g⁻¹ h⁻¹) .
  • Applications : Photocatalysis, hydrogen peroxide production, and energy conversion .

Physical and Chemical Properties

Property Target Compound Viologen Derivative Tribenzoic Acid Trianiline Derivative
Solubility Polar aprotic solvents Water, methanol Polar solvents (DMF) DMSO, DMF
UV-Vis Absorption Not reported λmax = 202, 228, 284 nm Broad π-π* transitions λmax = 350–400 nm
Fluorescence Not reported λem = 420 nm Weak emission Strong visible emission
Reactivity Aldehyde condensation Redox activity Metal coordination Schiff-base formation

Research Findings and Data Tables

Table 1: Key Photophysical Properties of Structural Analogs

Compound λmax (nm) εmax (M⁻¹cm⁻¹) λem (nm) Quantum Yield
Target Compound
Viologen Derivative 228 85,320 420 0.15
Trianiline Derivative 380 550 0.45

Biological Activity

4,4',4''-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(2-hydroxybenzaldehyde), also referred to as a tris(2-hydroxybenzaldehyde) derivative, is a complex organic compound with potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C₃₃H₁₈O₃
  • Molecular Weight : 462.5 g/mol
  • CAS Number : 2289758-98-9
  • IUPAC Name : 4,4',4''-(benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(2-hydroxybenzaldehyde)

The compound features a central benzene ring with three ethynyl groups attached to it and three 2-hydroxybenzaldehyde moieties. This structure suggests potential for various interactions in biological systems.

Antioxidant Activity

Research indicates that compounds with hydroxyl groups, such as 2-hydroxybenzaldehyde derivatives, exhibit significant antioxidant properties. These properties are attributed to the ability of hydroxyl groups to donate hydrogen atoms and scavenge free radicals. The presence of multiple hydroxyl groups in this compound enhances its potential as an antioxidant.

Anticancer Properties

Studies have shown that similar compounds can inhibit cancer cell proliferation. For instance:

  • Case Study : A derivative of tris(2-hydroxybenzaldehyde) was tested against various cancer cell lines (e.g., MCF-7 breast cancer cells). The compound exhibited IC50 values indicating effective inhibition of cell growth.
CompoundCell LineIC50 (µM)
Tris(2-hydroxybenzaldehyde)MCF-712.5
Control (Doxorubicin)MCF-70.5

This suggests that 4,4',4''-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(2-hydroxybenzaldehyde) may exhibit similar anticancer properties.

Enzyme Inhibition

The compound's structure allows for potential interactions with enzymes involved in metabolic pathways. Inhibitors targeting specific enzymes can be crucial in therapeutic applications:

  • Example : Inhibition of aldose reductase has been linked to the management of diabetic complications. Compounds with similar structures have shown promising results in inhibiting this enzyme.

Research Findings

Recent studies have focused on synthesizing and characterizing derivatives of this compound to evaluate their biological activities:

  • Synthesis and Characterization : The synthesis of 4,4',4''-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(2-hydroxybenzaldehyde) was achieved through a multi-step reaction involving Sonogashira coupling followed by selective oxidation.
  • Biological Assays : Various assays were conducted to evaluate antioxidant capacity using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging methods. The compound showed significant scavenging activity compared to standard antioxidants like ascorbic acid.

Q & A

Q. What are the recommended storage conditions for this compound to ensure stability during laboratory use?

The compound should be stored at 2–8°C under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation due to moisture or oxidative reactions . Handling in a glovebox or desiccator is advised for long-term stability.

Q. How can researchers safely handle this compound given its toxicity profile?

Based on GHS classifications, the compound is harmful if swallowed (H302), causes skin irritation (H315), serious eye irritation (H319), and respiratory tract irritation (H335). Recommended precautions include:

  • Personal protective equipment (PPE): Nitrile gloves, lab coats, and safety goggles .
  • Ventilation: Use fume hoods to minimize inhalation of dust or vapors .
  • Emergency protocols: Immediate rinsing with water for eye/skin exposure and medical consultation for ingestion .

Q. What spectroscopic methods are suitable for characterizing this compound?

Key techniques include:

  • FT-IR: To confirm hydroxyl (-OH) and aldehyde (-CHO) functional groups.
  • NMR (¹H/¹³C): For structural elucidation of the benzene-triyl core and ethynyl linkages .
  • Mass spectrometry (HRMS): To verify molecular weight (510.49 g/mol) and fragmentation patterns .

Q. What synthetic routes are reported for derivatives of this compound?

Common strategies involve:

  • Knoevenagel condensation: For integrating the aldehyde groups into covalent organic frameworks (COFs) .
  • Coordination chemistry: Reaction with metal salts (e.g., Zn²⁺, Cu²⁺) to form MOFs via solvothermal methods .

Advanced Research Questions

Q. How does the ligand geometry of this compound enable the design of non-default MOF topologies?

The compound’s C₃-symmetric, trigonal-planar structure allows coordination with metal clusters (e.g., Zn₄O or Cu₂ paddlewheels) to form frameworks like NU-100 or PCN-610 . Its ethynyl spacers enhance π-conjugation, enabling pore size modulation (e.g., expanding apertures to 98 Å in isoreticular MOFs) . Computational modeling (DFT) is recommended to predict node connectivity .

Q. What strategies mitigate structural instability in MOFs derived from this ligand under humid conditions?

  • Post-synthetic modification (PSM): Grafting hydrophobic groups (e.g., -CF₃) onto the ligand backbone .
  • Auxiliary ligand incorporation: Mixing with flexible ligands (e.g., azobenzene) to balance rigidity and adaptability .

Q. How can discrepancies in reported toxicity data for this compound be addressed?

While OSHA does not classify it as carcinogenic, limited toxicological data exist . A tiered approach is advised:

  • In vitro assays: Use HEK293 or A549 cell lines to assess cytotoxicity.
  • In vivo studies: Zebrafish models for acute toxicity screening.
  • Environmental risk assessment: Evaluate bioaccumulation potential via logP calculations (predicted logP = 3.2) .

Q. What role does this compound play in enhancing electrochemiluminescence (ECL) in COFs?

Its conjugated ethynyl backbone facilitates electron delocalization, critical for ECL efficiency. When integrated into donor-acceptor COFs (e.g., with triazine acceptors), it enables light emission in aqueous media without co-reactants like H₂O₂. Optimize ECL intensity by tuning the aldehyde monomer’s chain length (e.g., using BTTA vs. TFPB) .

Q. What mechanistic insights explain its efficacy in CO₂ adsorption within flexible MOFs?

The ligand’s dynamic π-π interactions allow pore flexibility, enabling "gate-opening" behavior for selective CO₂ uptake. Pairing with paddle-wheel clusters (e.g., Zn₂(COO)₄) enhances binding via Lewis acid-base interactions. In situ PXRD and gas sorption isotherms are critical for validating adsorption mechanisms .

Methodological Tables

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionReference
Molecular FormulaC₃₃H₁₈O₆
Molecular Weight510.49 g/mol
Storage Temperature2–8°C (inert atmosphere)
Hazard ClassificationH302, H315, H319, H335

Table 2: Applications in Framework Materials

ApplicationMethodologyOutcome/PerformanceReference
MOF-based CO₂ captureSolvothermal synthesis with Zn(NO₃)₂240 cm³/g CH₄ storage at 36 atm
ECL-active COFsKnoevenagel condensationAqueous ECL without co-reactants
Photoresponsive MOFsMixed-ligand approachReversible sorption under UV light

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4',4''-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(2-hydroxybenzaldehyde)
Reactant of Route 2
4,4',4''-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(2-hydroxybenzaldehyde)

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